molecular formula C8H5F13O3S B1294905 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- CAS No. 27619-97-2

1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

Cat. No. B1294905
CAS RN: 27619-97-2
M. Wt: 428.17 g/mol
InChI Key: VIONGDJUYAYOPU-UHFFFAOYSA-N
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Description

“1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-” is a fluorinated alkanethiol . It is also known as "1H,1H,2H,2H-Perfluorooctanethiol" .


Synthesis Analysis

This compound can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .


Molecular Structure Analysis

The molecular formula of this compound is C8H8F13NO3S . It has a molecular weight of 445.19800 .


Chemical Reactions Analysis

This compound is used to differentiate the effect on the work function and surface wetting for silver .

Scientific Research Applications

Catalysis and Chemical Synthesis

1-Octanesulfonic acid and its derivatives, particularly trifluoromethanesulfonic acid, are widely used in organic synthesis. They function as catalysts in various reactions, including electrophilic aromatic substitution, formation of carbon–carbon and carbon–heteroatom bonds, and in syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of these compounds facilitate the generation of cationic species from organic molecules, enabling the study of their transformations (Kazakova & Vasilyev, 2017).

Environmental Analysis

1-Octanesulfonic acid derivatives, such as perfluorinated sulfonic acids, are crucial in environmental studies, especially in the analysis of perfluoroalkyl substances (PFAS) in various mediums like drinking water. They are used in advanced analytical techniques, such as high-performance liquid chromatography, to detect and quantify these environmental contaminants (Dasu et al., 2017).

Polymer Science

In polymer science, derivatives of 1-Octanesulfonic acid are used in the synthesis of novel materials. For instance, sulfonated polyimide copolymers containing pendant perfluorosulfonic acid groups have been developed. These materials exhibit desirable properties such as solubility in polar organic solvents, thermal stability, and ion exchange capacities, making them suitable for advanced technological applications (Saito et al., 2011).

Biodegradation Studies

1-Octanesulfonic acid derivatives also play a role in biodegradation research. Studies involving organisms like Gordonia sp. have investigated the transcriptomic response when provided with sulfonamides and sulfonates derived from perfluoroalkyl and polyfluoroalkyl substances. This research is crucial for understanding the biodegradation potential and pathways of environmental contaminants (Bottos et al., 2020).

Chemical Kinetics and Decomposition

In chemical kinetics, studies have focused on the thermal decomposition of perfluorinated sulfonic acids. These compounds, including variants of 1-Octanesulfonic acid, undergo decomposition under specific conditions, which is relevant for understanding their behavior in scenarios such as waste incineration and environmental remediation (Altarawneh, 2021).

Safety And Hazards

Perfluorooctanoic acid and perfluorooctane sulfonate, which are related to this compound, are known to be persistent pollutants .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F13O3S/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIONGDJUYAYOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2SO3H, C8H5F13O3S
Record name 6:2 FTSA
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DSSTOX Substance ID

DTXSID6067331
Record name 6:2 Fluorotelomer sulfonic acid
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Molecular Weight

428.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Product Name

1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-

CAS RN

27619-97-2
Record name 1H,1H,2H,2H-Perfluorooctanesulfonic acid
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Record name 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Record name 6:2 Fluorotelomer sulfonic acid
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM Schultz, DF Barofsky, JA Field - Environmental science & …, 2004 - ACS Publications
Aqueous film-forming foams (AFFF) are complex mixtures containing fluorocarbon- and hydrocarbon-based surfactants that are used to fight hydrocarbon-fueled fires. The military is the …
Number of citations: 413 pubs.acs.org
MM Schultz - 2005 - search.proquest.com
Fluorinated alkyl substances, which can be persistent, toxic, and bioaccumulative, have been quantitated in many densely populated and remote regions, including in air, surface waters…
Number of citations: 4 search.proquest.com

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